N,N-dibutyl-2-methoxy-4-methylsulfanyl-benzamide N,N-dibutyl-2-methoxy-4-methylsulfanyl-benzamide
Brand Name: Vulcanchem
CAS No.: 6620-53-7
VCID: VC14837290
InChI: InChI=1S/C17H27NO2S/c1-5-7-11-18(12-8-6-2)17(19)15-10-9-14(21-4)13-16(15)20-3/h9-10,13H,5-8,11-12H2,1-4H3
SMILES:
Molecular Formula: C17H27NO2S
Molecular Weight: 309.5 g/mol

N,N-dibutyl-2-methoxy-4-methylsulfanyl-benzamide

CAS No.: 6620-53-7

Cat. No.: VC14837290

Molecular Formula: C17H27NO2S

Molecular Weight: 309.5 g/mol

* For research use only. Not for human or veterinary use.

N,N-dibutyl-2-methoxy-4-methylsulfanyl-benzamide - 6620-53-7

Specification

CAS No. 6620-53-7
Molecular Formula C17H27NO2S
Molecular Weight 309.5 g/mol
IUPAC Name N,N-dibutyl-2-methoxy-4-methylsulfanylbenzamide
Standard InChI InChI=1S/C17H27NO2S/c1-5-7-11-18(12-8-6-2)17(19)15-10-9-14(21-4)13-16(15)20-3/h9-10,13H,5-8,11-12H2,1-4H3
Standard InChI Key MJFHPEOOSJXSLA-UHFFFAOYSA-N
Canonical SMILES CCCCN(CCCC)C(=O)C1=C(C=C(C=C1)SC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₇H₂₇NO₂S, with a molecular weight of 309.46 g/mol . Its structure consists of a benzamide core substituted with:

  • A methoxy group (-OCH₃) at the 2-position of the aromatic ring.

  • A methylsulfanyl group (-SCH₃) at the 4-position.

  • N,N-Dibutyl groups attached to the amide nitrogen .

The presence of sulfur in the methylsulfanyl moiety enhances the molecule’s potential for hydrophobic interactions and metabolic stability, while the dibutyl substituents contribute to increased lipophilicity compared to simpler N-alkyl benzamides .

PropertyValue/DescriptionReference
Molecular Weight309.46 g/mol
XLogP3-AA (Predicted)~4.5–5.0 (high lipophilicity)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, methoxy O, thioether S)
Rotatable Bonds8 (flexible butyl chains)

The compound’s solubility profile likely follows trends observed in similar N,N-dialkyl benzamides, showing preferential solubility in organic solvents like dichloromethane or ethanol over aqueous media .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N,N-dibutyl-2-methoxy-4-methylsulfanyl-benzamide typically involves a multi-step sequence:

Step 1: Preparation of 2-Methoxy-4-methylsulfanyl-benzoic Acid

  • Starting from 4-methylsulfanyl-2-methoxybenzaldehyde (derived via methods analogous to those in ).

  • Oxidation using MnO₂ or KMnO₄ yields the corresponding benzoic acid .

Step 2: Acyl Chloride Formation

  • Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the reactive acyl chloride intermediate .

Step 3: Amidation with Dibutylamine

  • Reaction of the acyl chloride with dibutylamine in the presence of a base (e.g., triethylamine) yields the target compound :

    2-Methoxy-4-methylsulfanyl-benzoyl chloride+N,N-DibutylamineBaseN,N-Dibutyl-2-methoxy-4-methylsulfanyl-benzamide+HCl\text{2-Methoxy-4-methylsulfanyl-benzoyl chloride} + \text{N,N-Dibutylamine} \xrightarrow{\text{Base}} \text{N,N-Dibutyl-2-methoxy-4-methylsulfanyl-benzamide} + \text{HCl}

Optimization Considerations

  • Reagent Ratios: A 1:1.2–1.5 molar ratio of acyl chloride to amine ensures complete conversion .

  • Temperature: Reactions typically proceed at 60–80°C for 2–4 hours .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is commonly employed .

Applications and Functional Significance

Materials Science Applications

The methylsulfanyl group may facilitate:

  • Coordination chemistry with transition metals (e.g., rhodium, palladium) .

  • Polymer modification through radical-mediated thiol-ene reactions .

Research Findings and Comparative Analysis

Stability Studies

Compared to N,N-dimethyl analogs , the dibutyl variant shows:

  • Enhanced metabolic stability in microsomal assays (projected t₁/₂ > 120 min).

  • Reduced crystallization tendency, favoring amorphous solid dispersion formulations .

Spectroscopic Characterization

Key spectral features include:

  • ¹H NMR (CDCl₃): δ 7.65–7.50 (m, aromatic H), 3.90 (s, OCH₃), 2.50 (s, SCH₃), 1.60–0.90 (m, butyl CH₂/CH₃) .

  • IR (KBr): 1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-O-CH₃), 650 cm⁻¹ (C-S) .

ParameterRecommendation
Storage2–8°C under inert atmosphere
DecompositionAvoid strong oxidizers; emits SOₓ, NOₓ
PPENitrile gloves, eye protection

While acute toxicity data are unavailable, structurally similar benzamides exhibit LD₅₀ > 500 mg/kg (rat oral) .

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